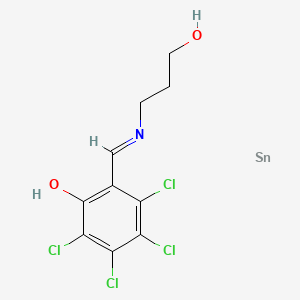
Hydroxy-tri(propan-2-yl)silane;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a density of 0.878 g/mL at 25°C and a boiling point of 196°C at 750 mm Hg . This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-tri(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of triisopropylchlorosilane with water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(CH₃)₂CH3SiCl+H2O→(CH₃)₂CH3SiOH+HCl
This reaction requires careful control of temperature and pressure to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, hydroxy-tri(propan-2-yl)silane is produced using large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound. The industrial production process also involves purification steps to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-tri(propan-2-yl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydride donors such as triethylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as triethylsilane or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
Hydroxy-tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Wirkmechanismus
The mechanism by which hydroxy-tri(propan-2-yl)silane exerts its effects involves its ability to form strong bonds with various substrates. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to hydroxy-tri(propan-2-yl)silane include:
- Triisopropylsilane
- Triethylsilane
- Triisopropylmethoxysilane
Uniqueness
Hydroxy-tri(propan-2-yl)silane is unique due to its specific structure and reactivity. The presence of the hydroxyl group makes it highly reactive and suitable for various chemical modifications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61209-11-8 |
|---|---|
Molekularformel |
C18H46O6SSi2 |
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
hydroxy-tri(propan-2-yl)silane;sulfuric acid |
InChI |
InChI=1S/2C9H22OSi.H2O4S/c2*1-7(2)11(10,8(3)4)9(5)6;1-5(2,3)4/h2*7-10H,1-6H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LBIRNZKDKSZEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)O.CC(C)[Si](C(C)C)(C(C)C)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)

![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)

![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)



![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)



![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)
